6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
6-Ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a pyrimido[5,4-c][2,1]benzothiazine core fused with a sulfur-containing thiazine ring. Key structural features include:
- 6-Ethyl substituent: A short alkyl chain at position 6, contributing to hydrophobic interactions.
This compound belongs to a class of benzothiazine derivatives studied for their biological activity, particularly as endothelin receptor antagonists (implied by structural analogs in ).
Properties
IUPAC Name |
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-23-17-10-5-4-9-16(17)19-18(27(23,24)25)12-21-20(22-19)26-13-15-8-6-7-14(2)11-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJKSORXUDDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure
This compound belongs to the class of pyrimido[5,4-c][2,1]benzothiazines , characterized by a pyrimidine ring fused to a benzothiazine system. Its molecular structure includes:
- An ethyl group
- A sulfanyl group attached to a benzyl moiety
- A dioxide functional group
These features enhance its chemical reactivity and potential interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step procedures or one-pot reactions. Recent advancements have utilized microwave-assisted synthesis to improve reaction efficiency and yield. The general steps include:
- Formation of the pyrimidine and benzothiazine rings .
- Introduction of the ethyl and sulfanyl groups via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. In a study involving similar compounds, antimicrobial assays demonstrated effectiveness against various bacteria and fungi. For instance, compounds structurally related to 6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine showed notable activity against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazine derivatives have been reported to inhibit cancer cell proliferation in various studies. For example, compounds with similar scaffolds have shown activity against leukemia and solid tumors in vitro.
Case Studies
-
Antimicrobial Screening : A series of thiazine derivatives were tested for their antimicrobial properties. The results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains.
Compound Bacterial Strain Zone of Inhibition (mm) 6a E. coli 15 6b S. aureus 18 6c P. aeruginosa 20 - Anticancer Efficacy : In vitro studies on similar thiazine derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 30 µM for these compounds.
While the exact mechanism of action for this compound is not fully understood, it is believed to involve:
- Interaction with enzymes or receptors critical for cell survival and proliferation.
- Inhibition of DNA synthesis or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other benzothiazine dioxide derivatives, differing primarily in substituents at positions 2 and 4. Below is a comparative analysis based on substituent effects, molecular properties, and inferred pharmacological relevance:
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures in –5.
Key Observations:
The 4-fluoro substituent () introduces polarity without significant steric hindrance, which may improve pharmacokinetic properties . The 3-methylbenzyl group in the target compound balances moderate hydrophobicity and steric bulk, favoring interactions with hydrophobic receptor pockets.
Impact of Position 6 Modifications :
- Ethyl groups at position 6 are conserved across analogs, suggesting this substituent is critical for maintaining the core structure’s conformational stability.
- In , substitution with a 3-methoxybenzyl group introduces additional hydrogen-bonding capacity, though this may reduce metabolic stability due to the ether linkage .
Pharmacological Implications :
- Benzothiazine dioxides are frequently explored as endothelin antagonists (), targeting cardiovascular and inflammatory pathways. The target compound’s 3-methylbenzyl group may confer selectivity for specific endothelin receptor subtypes.
- The acetamide derivative () demonstrates how side-chain modifications can diversify therapeutic applications, such as enzyme inhibition or receptor modulation .
Research Findings and Limitations
- Structural Data: X-ray crystallography or computational modeling (e.g., using SHELX programs, as referenced in ) would clarify the conformational preferences of these compounds.
- Biological Activity : Direct comparative studies on potency, selectivity, or toxicity are absent in the evidence. For example, the trifluoromethyl analog () may exhibit stronger receptor binding due to its electronegative group, but experimental validation is needed.
- Synthetic Challenges : highlights methods for synthesizing related heterocycles (e.g., thiazolo-pyrimidines), but adapting these to the target compound requires optimization of reaction conditions and purification steps .
Q & A
Q. What are the key steps and reagents involved in synthesizing 6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?
The synthesis involves a multi-step approach:
- Core formation : Construct the pyrimido[5,4-c][2,1]benzothiazine core via cyclization reactions, often using oxidizing agents (e.g., hydrogen peroxide) to introduce sulfone groups at the 5,5-positions .
- Substituent introduction : The 3-methylbenzyl and ethyl groups are introduced via nucleophilic substitution or alkylation. Sodium borohydride may reduce intermediates, while acetic anhydride facilitates acetylation .
- Critical reagents : Include hydrogen peroxide (oxidation), sodium borohydride (reduction), and chloroacetic acid (alkylation) .
Q. Which analytical methods are recommended for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents (e.g., ethyl and methylbenzyl groups) and confirmation of regiochemistry .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for sulfur-containing intermediates .
- High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid/acetic anhydride mixtures promote cyclization .
- Temperature control : Maintain 60–80°C for nucleophilic substitutions to minimize side reactions; lower temperatures (0–5°C) prevent decomposition during reductions .
- pH modulation : Adjust to pH 6–7 for thiol-mediated substitutions to balance nucleophilicity and stability .
Q. What structural features influence the compound’s biological activity, and how can they be studied?
- Key features : The ethyl group at position 6 and 3-methylbenzylsulfanyl moiety at position 2 contribute to lipophilicity and target binding. The sulfone groups enhance metabolic stability .
- Methodology :
- Molecular docking : To predict interactions with enzymes/receptors (e.g., cyclooxygenase or kinase targets) .
- In vitro assays : Use enzyme inhibition assays (e.g., IC50 measurements) to correlate substituent modifications with activity .
Q. How should researchers address discrepancies in biological activity data across similar derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., replacing 3-methylbenzyl with 4-chlorobenzyl) and test activity in parallel assays .
- Data normalization : Control for batch-to-batch variability in compound purity using HPLC and NMR .
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities and rule off-target effects .
Q. What strategies mitigate instability during storage or experimental use?
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfone groups .
- Buffering agents : Use phosphate-buffered saline (pH 7.4) for in vitro studies to maintain solubility and stability .
- Real-time monitoring : Track degradation via TLC or HPLC with UV detection at 254 nm .
Methodological Considerations
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals from aromatic protons and confirm connectivity .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., sulfur positions) to simplify spectral interpretation .
Q. What purification techniques are most effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) to separate sulfone-containing byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by single-crystal X-ray diffraction .
Data Analysis and Interpretation
Q. How should researchers analyze contradictory results in biological assays (e.g., inconsistent IC50 values)?
- Dose-response validation : Repeat assays with 8–12 concentration points and use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 .
- Positive controls : Include reference inhibitors (e.g., celecoxib for COX-2) to benchmark activity .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and bioavailability .
- Molecular dynamics simulations : GROMACS or AMBER can model membrane permeability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
